

Application Notes: Sulfo-Cyanine5.5 Maleimide Conjugates in Flow Cytometry

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Compound of Interest		
Compound Name:	Sulfo-Cyanine5.5 maleimide	
	potassium	
Cat. No.:	B15552340	Get Quote

Introduction

Sulfo-Cyanine5.5 (Sulfo-Cy5.5) is a water-soluble, far-red fluorescent dye that has become an invaluable tool in biological and biomedical research.[1] Its maleimide derivative is specifically designed for the covalent labeling of biomolecules containing free sulfhydryl groups, such as cysteine residues in proteins and antibodies. When conjugated to antibodies, Sulfo-Cy5.5 maleimide is an excellent choice for flow cytometry applications due to its high photostability, bright fluorescence, and emission maximum in the far-red region of the spectrum (~694 nm).[1] This positions its signal in a range with minimal cellular autofluorescence, thereby significantly enhancing the signal-to-noise ratio, a critical factor for detecting low-abundance targets.[2]

Key Applications in Flow Cytometry

The primary applications of Sulfo-Cyanine 5.5 maleimide conjugates in flow cytometry include:

- Immunophenotyping: The identification and quantification of various cell populations in a
 heterogeneous sample (e.g., peripheral blood mononuclear cells PBMCs) based on the
 expression of specific cell surface markers. The bright and specific signal from Sulfo-Cy5.5
 allows for clear distinction between positive and negative cell populations.
- Intracellular Cytokine Staining (ICS): The detection of cytokines produced and retained within cells. This is a crucial technique for studying immune cell function and responses.



 Analysis of Intracellular Signaling Pathways: The measurement of post-translational modifications, such as phosphorylation, of key signaling proteins. For example, analyzing the phosphorylation of STAT proteins in response to cytokine stimulation.[3]

Advantages of Sulfo-Cyanine 5.5 in Flow Cytometry

- Reduced Spectral Overlap: Its emission in the far-red spectrum minimizes spillover into channels used for common fluorophores like FITC and PE, simplifying multicolor panel design and compensation.
- Low Autofluorescence: Biological samples exhibit low intrinsic fluorescence in the far-red region, leading to cleaner signals and improved sensitivity.[2]
- High Water Solubility: The "sulfo" moiety imparts excellent water solubility, making the dye
 easy to work with in aqueous buffers and ideal for labeling sensitive proteins without causing
 precipitation.[4]
- Thiol-Reactive Chemistry: The maleimide group provides a specific and efficient method for conjugating the dye to antibodies via cysteine residues, which can be particularly useful for site-specific labeling if free cysteines are available or engineered.[4]

Quantitative Data

Spectral Properties of Sulfo-Cyanine5.5

Property	Value	Reference
Excitation Maximum	~675 nm	[1]
Emission Maximum	~694 nm	[1]
Stokes Shift	~19 nm	[1]
Extinction Coefficient	~235,000 M ⁻¹ cm ⁻¹	[5]

Representative Antibody Titration Data

To achieve optimal staining, it is crucial to titrate each antibody conjugate to determine the concentration that provides the best signal-to-noise ratio. The Staining Index (SI) is a common



metric used for this purpose. The following table provides an example of titration data for a Sulfo-Cy5.5 conjugated anti-CD4 antibody on human PBMCs.

Antibody Concentration (µg/mL)	MFI of CD4+ Population (Positive)	MFI of CD4- Population (Negative)	Staining Index (SI)*
4.0	8500	200	20.75
2.0	8300	150	27.17
1.0	7800	120	32.00
0.5	7200	100	35.50
0.25	5500	90	27.05
0.125	3500	85	17.08
0.0 (Unstained)	105	95	N/A

^{*}Staining Index (SI) is calculated as: (MFI of Positive Population - MFI of Negative Population) / (2 x Standard Deviation of Negative Population). For this example, a representative standard deviation of 100 for the negative population is used.

Conclusion: Based on this representative data, the optimal concentration for this Sulfo-Cy5.5 anti-CD4 antibody is $0.5 \mu g/mL$, as it yields the highest Staining Index.

Experimental Protocols

Protocol 1: Conjugation of Sulfo-Cyanine5.5 Maleimide to an Antibody

This protocol describes the labeling of an antibody with Sulfo-Cyanine5.5 maleimide. It assumes the antibody has available free sulfhydryl groups. If not, disulfide bonds may need to be reduced first using a reagent like TCEP.

Materials:

Antibody to be labeled (at 1-5 mg/mL in an amine-free buffer like PBS, pH 7.2-7.4)



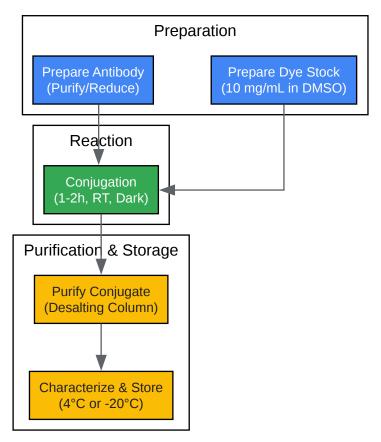
- Sulfo-Cyanine5.5 maleimide
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reducing agent (e.g., TCEP), if necessary
- Reaction Buffer (e.g., PBS, pH 7.2-7.4)
- Purification column (e.g., Sephadex G-25)

Procedure:

- Antibody Preparation: If the antibody solution contains carrier proteins like BSA, it must be
 purified first. If disulfide bond reduction is needed, incubate the antibody with a 10-fold molar
 excess of TCEP for 30 minutes at room temperature. Remove excess TCEP using a
 desalting column.
- Prepare Dye Stock Solution: Immediately before use, dissolve Sulfo-Cyanine5.5 maleimide in DMSO to a concentration of 10 mg/mL.
- Conjugation Reaction: a. Add the Sulfo-Cyanine5.5 maleimide solution to the antibody solution. A 10- to 20-fold molar excess of the dye is recommended as a starting point. b. Mix gently and incubate for 1-2 hours at room temperature, protected from light.
- Purification of the Conjugate: a. Prepare a Sephadex G-25 desalting column according to the manufacturer's instructions. b. Apply the reaction mixture to the column. c. Elute with PBS (pH 7.2-7.4). The first colored fraction to elute will be the labeled antibody. The subsequent, slower-moving colored fraction is the unconjugated dye.
- Characterization and Storage: a. Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for protein) and ~675 nm (for Sulfo-Cy5.5). b. Add a stabilizing protein like BSA to a final concentration of 0.1% and store the conjugate at 4°C, protected from light. For long-term storage, add sodium azide to 0.05% or store in 50% glycerol at -20°C.[6]



Antibody Conjugation Workflow



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Antibody Conjugation Workflow Diagram.

Protocol 2: Cell Surface Staining for Immunophenotyping

This protocol describes the staining of cell surface markers on a single-cell suspension for flow cytometric analysis.

Materials:

- Single-cell suspension (e.g., PBMCs)
- Sulfo-Cy5.5 conjugated primary antibody
- Flow Cytometry Staining Buffer (e.g., PBS with 2% BSA and 0.1% sodium azide)

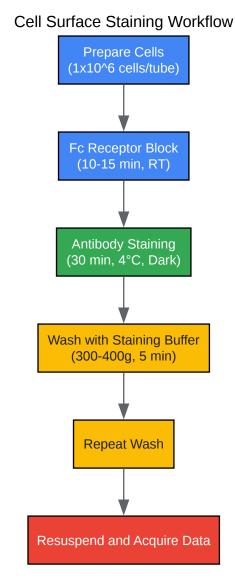


- Fc receptor blocking solution (e.g., Human TruStain FcX™)
- FACS tubes (5 mL polystyrene tubes)

Procedure:

- Cell Preparation: a. Prepare a single-cell suspension at a concentration of 1 x 10^7 cells/mL in cold Flow Cytometry Staining Buffer. b. Aliquot 100 μ L of the cell suspension (1 x 10^6 cells) into the required number of FACS tubes.
- Fc Receptor Blocking: a. Add the appropriate amount of Fc blocking reagent to each tube. b. Incubate for 10-15 minutes at room temperature. Do not wash.
- Antibody Staining: a. Add the predetermined optimal amount of the Sulfo-Cy5.5 conjugated primary antibody to the appropriate tubes. Include an isotype control tube with the same concentration of a Sulfo-Cy5.5 conjugated isotype control antibody. b. Vortex gently and incubate for 30 minutes at 4°C in the dark.
- Washing: a. Add 2 mL of cold Flow Cytometry Staining Buffer to each tube. b. Centrifuge at 300-400 x g for 5 minutes at 4°C. c. Carefully decant the supernatant. d. Repeat the wash step.
- Data Acquisition: a. Resuspend the cell pellet in 500 μL of Flow Cytometry Staining Buffer. b. Analyze the samples on a flow cytometer equipped with a laser capable of exciting Sulfo-Cy5.5 (e.g., a 633 nm or 640 nm laser).





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Cell Surface Staining Workflow Diagram.

Protocol 3: Intracellular Staining for Phosphorylated STAT5 (pSTAT5)

This protocol is for the detection of intracellular phosphorylated STAT5 in PBMCs following cytokine stimulation, a common method for assessing immune cell signaling.

Materials:

PBMCs



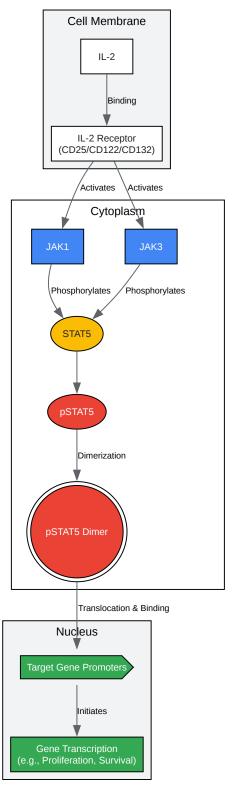
- Cell culture medium (e.g., RPMI-1640)
- Cytokine for stimulation (e.g., IL-2)
- Fixation Buffer (e.g., 1.5% paraformaldehyde)
- Permeabilization Buffer (e.g., ice-cold 90% methanol or a commercial saponin-based buffer)
- Sulfo-Cy5.5 conjugated anti-pSTAT5 (Y694) antibody
- Antibodies for cell surface markers (e.g., anti-CD3, anti-CD4) conjugated to other fluorophores.

Procedure:

- Cell Stimulation: a. Rest PBMCs in culture medium for at least 2 hours. b. Stimulate cells with the desired concentration of IL-2 (e.g., 100 ng/mL) for 15 minutes at 37°C. Include an unstimulated control.
- Fixation: a. Immediately stop the stimulation by adding Fixation Buffer. b. Incubate for 10-15 minutes at room temperature. c. Centrifuge cells at 500 x g for 5 minutes and discard the supernatant.
- Permeabilization: a. Resuspend the cell pellet in ice-cold 90% methanol. b. Incubate for 30 minutes on ice. c. Wash the cells twice with Flow Cytometry Staining Buffer to remove the methanol.
- Intracellular Staining: a. Resuspend the permeabilized cells in 100 μL of Staining Buffer. b.
 Add the Sulfo-Cy5.5 conjugated anti-pSTAT5 antibody. If performing co-staining for surface
 markers, add those antibodies at this step as well. c. Incubate for 30-60 minutes at room
 temperature in the dark.
- Washing and Data Acquisition: a. Wash the cells twice with Staining Buffer as described in Protocol 2. b. Resuspend the final cell pellet in 500 μL of Staining Buffer and acquire data on a flow cytometer.



IL-2/STAT5 Signaling Pathway



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IL-2 induced STAT5 Signaling Pathway.



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